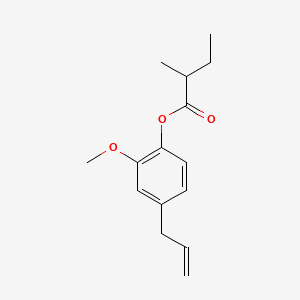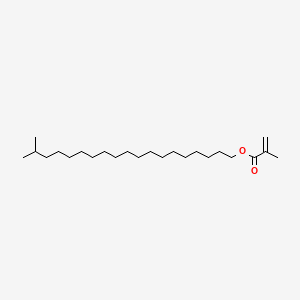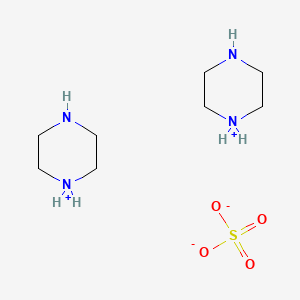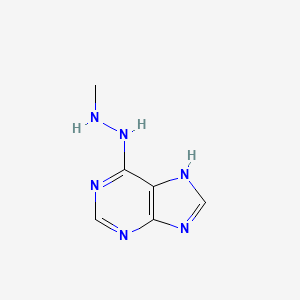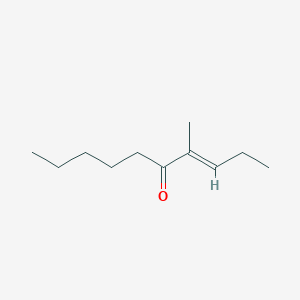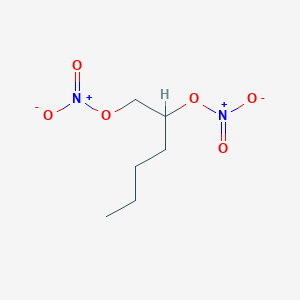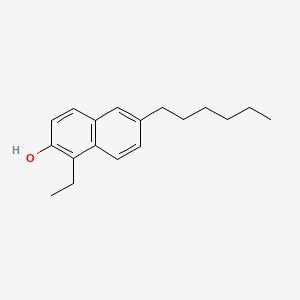
2-Naphthol, 1-ethyl-6-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, 1-ethyl-6-hexyl- is a derivative of 2-naphthol, a compound known for its versatile applications in organic synthesis. This compound features an ethyl group at the 1-position and a hexyl group at the 6-position of the naphthalene ring. The presence of these alkyl groups modifies its chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-ethyl-6-hexyl- typically involves the alkylation of 2-naphthol. The process begins with the preparation of 2-naphthol, which can be synthesized through the sulfonation of naphthalene followed by hydrolysis. The alkylation is then carried out using ethyl and hexyl halides in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-ethyl-6-hexyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthol, 1-ethyl-6-hexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthol, 1-ethyl-6-hexyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthol, 1-ethyl-6-hexyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their fluidity and permeability. The specific pathways involved include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: The parent compound, known for its use in dye synthesis and as an intermediate in organic reactions.
1-Naphthol: An isomer with different reactivity and applications, often used in the production of antioxidants and fragrances.
2-Naphthol, 1-ethyl-: A derivative with only an ethyl group at the 1-position, used in similar applications but with distinct properties.
Uniqueness
2-Naphthol, 1-ethyl-6-hexyl- is unique due to the presence of both ethyl and hexyl groups, which enhance its lipophilicity and alter its reactivity. This makes it particularly useful in applications requiring hydrophobic interactions and specific steric effects.
Propiedades
Número CAS |
17294-95-0 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-ethyl-6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-3-5-6-7-8-14-9-11-17-15(13-14)10-12-18(19)16(17)4-2/h9-13,19H,3-8H2,1-2H3 |
Clave InChI |
LGKMBUUKBNMSIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


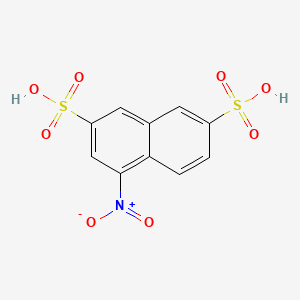
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)



